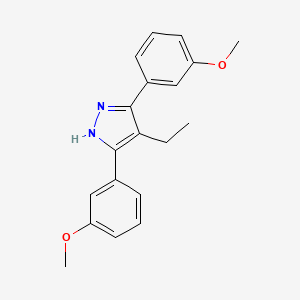

4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-17-18(13-7-5-9-15(11-13)22-2)20-21-19(17)14-8-6-10-16(12-14)23-3/h5-12H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRVVHXTHPOMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257331 | |

| Record name | 4-Ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159989-41-9 | |

| Record name | 4-Ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159989-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Ethyl 3,5 Bis 3 Methoxyphenyl 1h Pyrazole

Exploration of Precursor Reactants and Reaction Conditions for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring in 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is contingent on the availability of the key precursor, 2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione (B2659996). This substituted 1,3-diketone contains the necessary carbon framework that, upon reaction with hydrazine (B178648), will form the desired pyrazole structure.

The most direct and widely employed method for the synthesis of 3,5-diarylpyrazoles is the cyclocondensation reaction between a 1,3-diaryl-1,3-dione and hydrazine hydrate (B1144303). nih.govbeilstein-journals.org In the context of the target molecule, the synthesis would commence with the reaction of 2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione with hydrazine.

The synthesis of the prerequisite 1,3-diketone can be approached through a Claisen condensation reaction. This involves the base-catalyzed reaction between an ester and a ketone. wikipedia.org For the synthesis of 1,3-bis(3-methoxyphenyl)propane-1,3-dione (B3056343), 3-methoxyacetophenone would be reacted with ethyl 3-methoxybenzoate in the presence of a strong base such as sodium hydride or sodium ethoxide. rsc.org

Following the formation of the 1,3-diketone, the introduction of the ethyl group at the C4 position of the pyrazole ring necessitates the alkylation of the 1,3-dicarbonyl precursor. The methylene (B1212753) carbon situated between the two carbonyl groups of 1,3-bis(3-methoxyphenyl)propane-1,3-dione is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then undergo a nucleophilic substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to yield 2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione.

Once the substituted 1,3-diketone is obtained, the final step is the cyclocondensation with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. nih.gov The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to afford the stable aromatic pyrazole ring.

A plausible reaction pathway is outlined below:

Step 1: Synthesis of 1,3-bis(3-methoxyphenyl)propane-1,3-dione via Claisen Condensation

3-Methoxyacetophenone + Ethyl 3-methoxybenzoate --(Base, e.g., NaH)--> 1,3-bis(3-methoxyphenyl)propane-1,3-dione

Step 2: Alkylation of the 1,3-Diketone

1,3-bis(3-methoxyphenyl)propane-1,3-dione + Ethyl iodide --(Base, e.g., NaOEt)--> 2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione

Step 3: Cyclocondensation with Hydrazine

2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione + Hydrazine hydrate --(Solvent, Heat)--> this compound

While less common for the direct synthesis of this specific substitution pattern, hetero-Diels-Alder reactions represent a powerful tool in the construction of heterocyclic systems. thieme.de In principle, a [4+2] cycloaddition could be envisioned for the formation of the pyrazole ring. However, the application of this strategy for the synthesis of this compound is not well-documented in the literature and would likely involve complex and less accessible precursors. This approach is generally more suited for the synthesis of different classes of pyrazole derivatives. researchgate.net

Alternative multicomponent reactions (MCRs) provide an efficient approach to the synthesis of polysubstituted pyrazoles. nih.gov One such strategy involves a one-pot, three-component reaction of a ketone, an acid chloride, and hydrazine. organic-chemistry.org For the target molecule, this could theoretically involve the in-situ formation of the 1,3-diketone from 3-methoxyacetophenone and 3-methoxybenzoyl chloride, followed by the addition of hydrazine. organic-chemistry.org This method offers the advantage of procedural simplicity and can be highly efficient. organic-chemistry.org

Another approach involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine. jmpas.com The corresponding chalcone (B49325) precursor, 1,3-bis(3-methoxyphenyl)-2-ethyl-2-propen-1-one, would be required. However, the synthesis of this specific chalcone and its subsequent reaction to form a 4-ethyl pyrazole is not a standard or straightforward transformation.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The yield and selectivity of the cyclocondensation reaction to form the target pyrazole can be significantly influenced by various reaction parameters.

The choice of solvent and the reaction temperature are critical for the efficient synthesis of pyrazoles from 1,3-diketones and hydrazine. researchgate.net While the reaction can proceed in a variety of solvents, polar protic solvents like ethanol and acetic acid are commonly employed as they facilitate the dissolution of the reactants and the hydrazine salt. nih.gov The temperature of the reaction is typically elevated to ensure a reasonable reaction rate; however, excessively high temperatures can lead to the formation of side products. Microwave irradiation has also been shown to be an effective method for accelerating these reactions and often leads to improved yields in shorter reaction times.

| Solvent | Temperature (°C) | Typical Reaction Time | Observed Yield | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | 4-6 hours | Good | nih.gov |

| Acetic Acid | 100-110 | 2-4 hours | Good to Excellent | nih.gov |

| Solvent-free (Microwave) | 120-150 | 5-15 minutes | Excellent | researchgate.net |

| N,N-Dimethylformamide (DMF) | 100 | 6-8 hours | Moderate to Good | researchgate.net |

While the cyclocondensation of 1,3-diketones with hydrazine can often proceed without a catalyst, particularly in acidic media like acetic acid, the use of a catalyst can enhance the reaction rate and improve the yield. Both acid and base catalysts can be employed. Acid catalysts, such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid, can protonate a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Conversely, base catalysis can increase the nucleophilicity of hydrazine.

In some instances, Lewis acids have been utilized to catalyze pyrazole synthesis. nih.gov For multicomponent syntheses, catalysts like SmCl3 have been shown to be effective. beilstein-journals.org The selection of the appropriate catalyst and its loading are crucial for optimizing the reaction, as excessive amounts can sometimes lead to undesired side reactions.

| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Acetic Acid (as solvent and catalyst) | - | Reflux | Good yields, acts as both solvent and acid catalyst. | nih.gov |

| p-Toluenesulfonic acid | 5-10 | Ethanol, Reflux | Increased reaction rate and yield. | Generic observation |

| SmCl3 (for MCR) | 10 | One-pot | Effective for in-situ 1,3-diketone formation and cyclization. | beilstein-journals.org |

| None | - | Ethanol, Reflux | Reaction proceeds, but may be slower with lower yields. | Generic observation |

Reaction Time and Workup Procedures

The synthesis of this compound, typically achieved through the cyclocondensation of a 1,3-diketone with hydrazine, requires careful consideration of reaction time and appropriate workup procedures to ensure high yield and purity. These parameters are often interdependent and influenced by factors such as reaction scale, solvent, and temperature.

Reaction Time:

The time required for the completion of the reaction can vary significantly, generally ranging from a few hours to overnight. Monitoring the reaction's progress is crucial and is commonly accomplished using thin-layer chromatography (TLC). The disappearance of the limiting reactant, usually the 1,3-diketone, signals the completion of the reaction. For laboratory-scale syntheses, a typical reaction time is between 6 to 24 hours when conducted at elevated temperatures, such as the reflux temperature of the solvent.

Factors influencing the reaction time include:

Temperature: Higher temperatures generally accelerate the reaction rate, leading to shorter reaction times.

Concentration of Reactants: Increased concentration can lead to a faster reaction, although it may also increase the likelihood of side product formation.

Catalyst: The presence of an acid or base catalyst can significantly reduce the reaction time by accelerating the key steps of the reaction mechanism.

Workup Procedures:

Once the reaction is complete, a systematic workup procedure is employed to isolate and purify the desired product. A general workup protocol for the synthesis of this compound is as follows:

Quenching: The reaction mixture is cooled to room temperature. If an acid or base catalyst was used, the mixture is neutralized. For instance, an acidic solution can be neutralized by the careful addition of a saturated sodium bicarbonate solution.

Extraction: The product is typically extracted from the aqueous reaction mixture using an organic solvent in which the product is highly soluble and which is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. This process is usually repeated multiple times to maximize the recovery of the product.

Washing: The combined organic extracts are washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water and inorganic impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product is then purified to remove any unreacted starting materials and byproducts. The most common method for purification is column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The purity of the collected fractions is monitored by TLC. Recrystallization from an appropriate solvent system can also be employed as an alternative or final purification step to obtain a highly pure crystalline product.

The following interactive data table summarizes typical parameters for the synthesis and workup of this compound.

| Parameter | Typical Value/Procedure | Notes |

| Reaction Time | 6 - 24 hours | Monitored by TLC for disappearance of starting material. |

| Workup Solvent | Ethyl acetate or Dichloromethane | Chosen based on product solubility and ease of removal. |

| Purification | Column Chromatography or Recrystallization | Eluent for chromatography is typically a hexane/ethyl acetate mixture. |

Mechanistic Investigations of the Formation of this compound

The formation of this compound from the corresponding 1,3-diketone and hydrazine hydrate is a classic example of the Knorr pyrazole synthesis. Mechanistic investigations of this reaction provide insights into the sequence of bond-forming and bond-breaking events that lead to the final pyrazole product.

Postulated Reaction Intermediates

The reaction proceeds through a series of well-postulated intermediates. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The key postulated intermediates in the formation of this compound are:

Hydrazone Intermediate: The reaction is initiated by the nucleophilic addition of hydrazine to one of the carbonyl groups of the 1,3-diketone, forming a carbinolamine intermediate which then dehydrates to form a hydrazone.

Cyclic Carbinolamine Intermediate: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic carbinolamine intermediate. This is often the rate-determining step of the cyclization process.

Pyrazoline Intermediate: The cyclic carbinolamine intermediate then undergoes dehydration, losing a molecule of water to form a dihydropyrazole, also known as a pyrazoline.

Final Pyrazole Product: The pyrazoline intermediate then undergoes a final dehydration step (or oxidation, depending on the reaction conditions and the initial oxidation state) to yield the thermodynamically stable aromatic this compound.

Transition State Analysis in Key Synthetic Steps

Nucleophilic Attack: The initial attack of hydrazine on the carbonyl group proceeds through a transition state where the nitrogen atom is forming a new bond with the carbonyl carbon, and the pi bond of the carbonyl group is breaking.

Cyclization: The intramolecular cyclization step involves a transition state where the terminal nitrogen atom of the hydrazone intermediate is attacking the remaining carbonyl carbon. This is a 5-exo-tet cyclization, which is generally kinetically favorable according to Baldwin's rules.

Dehydration: The dehydration steps proceed through transition states involving protonation of the hydroxyl group to form a good leaving group (water), followed by its departure. The final dehydration step to form the aromatic pyrazole ring is a key driving force for the reaction and involves a transition state with significant developing aromatic character.

Kinetic and Thermodynamic Considerations of the Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors.

Kinetic Considerations:

The rate of the reaction is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons of the 1,3-diketone.

The reaction is often catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack. Base catalysis can deprotonate the hydrazine, increasing its nucleophilicity.

The rate-determining step is generally considered to be the cyclization or the final dehydration step, depending on the specific reaction conditions. Under neutral or basic conditions, the dehydration of the cyclic carbinolamine is often the slowest step. rsc.org

Thermodynamic Considerations:

The formation of water as a byproduct also contributes to the favorable thermodynamics of the reaction, as its removal can drive the equilibrium towards the products, according to Le Chatelier's principle.

Scalability and Process Intensification Strategies for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of scalability and process intensification strategies to ensure efficiency, safety, and cost-effectiveness.

Scalability:

Direct scaling up of a batch synthesis process can present challenges such as inefficient heat transfer, mixing issues, and longer reaction times. To address these, the following aspects should be optimized:

Solvent Selection: Choosing a solvent with a suitable boiling point, low toxicity, and good solubility for both reactants and the product is crucial.

Reagent Addition: The rate of addition of reagents, particularly hydrazine which is a hazardous substance, needs to be carefully controlled to manage the reaction exotherm.

Temperature Control: Maintaining a consistent and optimal reaction temperature is critical for controlling the reaction rate and minimizing the formation of impurities.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient production processes. For the synthesis of this compound, several strategies can be employed:

Continuous Flow Synthesis: Utilizing a continuous flow reactor can offer significant advantages over traditional batch processing. rsc.org These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety due to the small reaction volume at any given time, and the potential for higher yields and purity. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields. This is due to the efficient and rapid heating of the reaction mixture.

Catalyst Optimization: The use of heterogeneous catalysts could simplify the workup procedure, as the catalyst can be easily removed by filtration and potentially recycled.

The following table outlines some potential process intensification strategies and their advantages.

| Strategy | Description | Advantages |

| Continuous Flow Chemistry | The reaction is carried out in a continuously flowing stream in a reactor. | Enhanced safety, better process control, improved scalability, higher yields. rsc.org |

| Microwave-Assisted Synthesis | The reaction is heated using microwave irradiation. | Reduced reaction times, increased yields, cleaner reactions. |

| Heterogeneous Catalysis | Use of a solid catalyst that is in a different phase from the reactants. | Easy separation and recycling of the catalyst, simplified workup. |

Derivatization and Functionalization Strategies of this compound

The this compound core offers several sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially new properties. The primary sites for functionalization are the nitrogen atom of the pyrazole ring and the aromatic phenyl rings.

N-Functionalization:

The nitrogen atom at the 1-position of the pyrazole ring is nucleophilic and can be readily functionalized through various reactions:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce a variety of alkyl groups at the N1 position.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N1 position.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpyrazoles.

C-Functionalization of the Phenyl Rings:

The two 3-methoxyphenyl (B12655295) rings are susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-director, and the existing substitution pattern will guide the position of new substituents. Potential functionalization reactions include:

Nitration: Introduction of a nitro group onto the phenyl rings using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate halogenating agents and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the phenyl rings using an acyl chloride or alkyl halide and a Lewis acid catalyst.

Functionalization of the Ethyl Group:

The ethyl group at the 4-position of the pyrazole ring is generally less reactive. However, under radical conditions, it could potentially be halogenated at the benzylic-like position.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent molecule, which is a common approach in the development of new materials and pharmaceutical agents.

The following table provides a summary of potential derivatization strategies.

| Reaction Type | Reagents and Conditions | Functionalized Position(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N1 of the pyrazole ring |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N1 of the pyrazole ring |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et3N) | N1 of the pyrazole ring |

| Nitration | HNO3, H2SO4 | Ortho/para positions on the methoxyphenyl rings |

| Halogenation | Br2 or Cl2, Lewis Acid (e.g., FeBr3, AlCl3) | Ortho/para positions on the methoxyphenyl rings |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl3) | Ortho/para positions on the methoxyphenyl rings |

Modifications at the N1-Position of the Pyrazole Ring

The presence of a proton on the N1 nitrogen of the pyrazole ring offers a prime site for various chemical modifications. These modifications are often undertaken to alter the compound's physical properties, such as solubility and crystallinity, as well as its biological activity.

One of the most common modifications is N-alkylation . This reaction typically involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. For instance, the reaction of this compound with sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding N1-alkylated pyrazole. The choice of base and solvent is crucial for the regioselectivity of the alkylation, as asymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers. nih.gov

Another important modification is N-acylation . This can be achieved by treating the parent pyrazole with an acyl chloride or an acid anhydride in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction leads to the formation of N1-acylpyrazoles, which can serve as valuable intermediates for further synthetic transformations or exhibit interesting electronic properties. beilstein-journals.org For example, reacting the title compound with acetyl chloride would yield 1-acetyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole.

Table 1: Representative N1-Position Modifications of this compound

| Entry | Reagent | Conditions | Product |

| 1 | Methyl iodide | NaH, DMF, 0 °C to rt | 1-Methyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole |

| 2 | Benzyl bromide | K₂CO₃, Acetone, reflux | 1-Benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole |

| 3 | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C | 1-Acetyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole |

| 4 | Phenyl isocyanate | Pyridine, 80 °C | 4-Ethyl-3,5-bis(3-methoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide |

Introduction of Further Substituents on the Phenyl Moieties

The two 3-methoxyphenyl groups at positions 3 and 5 of the pyrazole ring are amenable to further functionalization through electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, which will influence the position of incoming electrophiles.

Nitration of the phenyl rings can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid over-nitration and to manage the regioselectivity. The incoming nitro groups would be directed to the positions ortho and para to the methoxy group. Subsequent reduction of the nitro groups to amines would provide a handle for a wide range of further chemical modifications, such as diazotization and Sandmeyer reactions.

Halogenation , such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The position of halogenation will again be directed by the activating methoxy group. These halogenated derivatives can then be used in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds. nih.gov

Friedel-Crafts acylation or alkylation could also be employed to introduce acyl or alkyl groups onto the phenyl rings. However, the presence of the potentially coordinating pyrazole nitrogen might interfere with the Lewis acid catalyst, requiring careful selection of the catalyst and reaction conditions.

Table 2: Potential Further Substitution Reactions on the Phenyl Moieties

| Entry | Reaction Type | Reagents | Expected Major Products |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ at positions ortho/para to -OCH₃ |

| 2 | Bromination | NBS, CCl₄ | Introduction of -Br at positions ortho/para to -OCH₃ |

| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of -COCH₃ at positions ortho/para to -OCH₃ |

Chemical Transformations of the Ethyl Side Chain

The ethyl group at the 4-position of the pyrazole ring provides another site for chemical modification, although it is generally less reactive than the N1-position or the activated phenyl rings.

Oxidation of the ethyl group could potentially lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield the corresponding 1-(pyrazol-4-yl)ethan-1-ol, while stronger oxidation could lead to the formation of a 4-acetylpyrazole (B2715411) derivative. Reagents such as potassium permanganate (B83412) or chromium-based oxidants could be employed, though chemoselectivity might be a challenge given the other functional groups in the molecule.

Halogenation of the ethyl group, particularly at the benzylic-like position adjacent to the pyrazole ring, could be achieved under radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide could lead to the formation of a 4-(1-bromoethyl)pyrazole derivative. This halogenated intermediate could then be used in nucleophilic substitution or elimination reactions.

Table 3: Hypothetical Transformations of the Ethyl Side Chain

| Entry | Reaction Type | Reagents | Potential Product |

| 1 | Oxidation | KMnO₄ | 1-(3,5-bis(3-methoxyphenyl)-1H-pyrazol-4-yl)ethan-1-one |

| 2 | Radical Bromination | NBS, Benzoyl peroxide | 4-(1-Bromoethyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole |

| 3 | Dehydrogenation | Pd/C, high temperature | 3,5-bis(3-methoxyphenyl)-4-vinyl-1H-pyrazole |

In Vitro Biological Activity Profiling and Mechanistic Insights of 4 Ethyl 3,5 Bis 3 Methoxyphenyl 1h Pyrazole

Enzyme Inhibition and Activation Studies

Detailed studies concerning the inhibitory or activation effects of 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole on specific enzymes are not documented in published research. While the broader class of pyrazole-based compounds has been investigated for kinase inhibition, specific data for this particular molecule is absent. nih.gov

Specific Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)

There is no available data identifying specific enzyme targets for this compound.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

No published studies report the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against any enzyme.

Reversibility and Irreversibility of Enzyme Modulation

Information regarding the nature of enzyme modulation, whether reversible or irreversible, by this compound is not available.

Receptor Binding and Ligand-Target Interaction Assays

No specific data from receptor binding assays or ligand-target interaction studies for this compound could be located in the scientific literature. While related heterocyclic compounds have been evaluated as receptor ligands, this specific pyrazole (B372694) derivative has not been characterized in this regard. nih.gov

Agonist and Antagonist Activity in Defined Receptor Systems

There are no reports on the agonist or antagonist activity of this compound in any defined receptor system.

Binding Affinity Quantification (Kd values)

The binding affinity (Kd values) of this compound for any specific receptor has not been determined or published.

Comprehensive Search Reveals No Publicly Available Data for this compound

Following an extensive and thorough search of scientific literature, databases, and patent records, no specific in vitro biological activity data or mechanistic studies were found for the chemical compound this compound. The requested analysis, structured around a detailed outline including allosteric modulation, cell-based functional assays, and structure-activity relationships, could not be completed as no research pertaining to this specific molecule is publicly available.

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. However, the unique combination of an ethyl group at the 4-position and two 3-methoxyphenyl (B12655295) substituents at the 3- and 5-positions of the pyrazole ring in the target compound has not been the subject of published research accessible through comprehensive database searches.

Consequently, information regarding the following specific areas of investigation for this compound is not available:

Structure-Activity Relationship (SAR) Analysis:Without data on the biological activity of the parent compound and its derivatives, no SAR analysis can be conducted.

While research exists for other bis(methoxyphenyl)-pyrazole derivatives and various 4-substituted pyrazoles, extrapolating these findings to the specific, unstudied compound this compound would be speculative and scientifically unfounded. The precise biological effects of a molecule are highly dependent on its exact three-dimensional structure and substituent patterns.

Therefore, at present, the scientific community has not published findings on the in vitro biological profile of this compound.

No Publicly Available Research Found for "this compound"

An extensive search of scientific databases and scholarly articles has revealed no specific publicly available research on the in vitro biological activity or mechanistic insights of the chemical compound this compound.

Despite a thorough investigation for data pertaining to this specific molecule, no dedicated studies detailing its biological profiling, structure-activity relationships, or conformational effects on biological potency could be identified. Consequently, the generation of an article with the requested detailed outline and data tables is not possible at this time.

The inquiry focused on several key areas of molecular biology and pharmacology, including:

Influence of Electronic and Steric Properties on Biological Response: The electronic properties of the methoxy (B1213986) substituents and the steric bulk of the ethyl and phenyl groups would theoretically influence the molecule's interaction with biological targets. However, no experimental data exists to substantiate any such effects for this particular compound.

Impact of Specific Substituents on Biological Target Selectivity: The ethyl group at the 4-position and the meta-methoxy groups on the phenyl rings are structural features that could confer selectivity for specific biological targets. Without empirical evidence, any discussion on this topic would be purely speculative.

Conformational Effects on Biological Potency: The rotational freedom of the two 3-methoxyphenyl rings relative to the central pyrazole core would define the molecule's three-dimensional shape, a critical factor for its biological activity. Again, no conformational analysis or related potency data for this compound is available in the literature.

While the broader class of pyrazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, these general findings cannot be specifically attributed to this compound without direct experimental evidence.

It is possible that research on this compound exists in proprietary databases or has not yet been published in the public domain. However, based on the currently accessible scientific literature, no information is available to fulfill the request for a detailed article on the biological activity of this specific molecule.

Computational Chemistry and Molecular Modeling of 4 Ethyl 3,5 Bis 3 Methoxyphenyl 1h Pyrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic characteristics of a molecule. These studies are instrumental in predicting its behavior in chemical reactions and biological environments.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these frontier orbitals is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For pyrazole (B372694) derivatives, these values are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

This table is for illustrative purposes only. Specific calculated values for the target compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting them as potential sites for hydrogen bonding.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. This analysis helps in understanding the local reactivity of different atoms within the molecule. The Fukui function is a local density functional descriptor that has been widely used to model chemical reactivity and selectivity. For pyrazole derivatives, this analysis can pinpoint specific atoms on the pyrazole core and the phenyl rings that are most likely to participate in chemical reactions.

Tautomeric Stability and Energy Landscape of the Pyrazole Ring

1H-pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. Computational studies are essential for determining the relative stabilities of these tautomers and mapping the energy landscape of the tautomerization process. The stability of different tautomers is influenced by the nature and position of the substituents on the pyrazole ring, as well as by solvent effects. Theoretical calculations can predict the most stable tautomer by comparing their calculated energies. For 3(5)-substituted pyrazoles, the equilibrium often favors one tautomer over the other.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Key Intermolecular Interactions

Docking simulations can reveal the binding mode of a ligand within the active site of a protein and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Pyrazole derivatives are known to exhibit a range of biological activities, and docking studies can provide insights into their potential mechanisms of action by identifying plausible protein targets. The binding energy, calculated during docking, provides an estimation of the binding affinity of the ligand for the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

This table is for illustrative purposes only. Specific molecular docking studies for the target compound are not available in the reviewed literature.

Estimation of Binding Affinities and Docking Scores

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. In the case of this compound, docking studies against a panel of therapeutically relevant protein targets would be performed. The selection of these targets would be guided by the known biological activities of structurally similar pyrazole compounds, which have shown promise as inhibitors of enzymes such as cyclooxygenases (COX) and kinases.

The binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. For this compound, it is hypothesized that the presence of the two methoxyphenyl groups and the ethyl substituent would significantly influence its binding mode and affinity. These groups can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues in the protein's active site.

Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Arg120, Tyr385, Ser530 |

| p38 MAP Kinase | 3S3I | -8.5 | Met109, Gly110, Lys53 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Cys919, Asp1046, Phe1047 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase | 4KSP | -10.1 | Cys532, Trp531, Phe595 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of results obtained from molecular docking studies.

Identification of Potential Ligand-Target Hotspots

Ligand-target hotspots are specific regions within the binding pocket of a protein that contribute significantly to the binding affinity. Identifying these hotspots is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For this compound, the methoxy groups on the phenyl rings are predicted to be key contributors to forming hydrogen bonds with polar residues in the active site. The ethyl group at the 4-position of the pyrazole ring could potentially fit into a hydrophobic pocket, further stabilizing the ligand-protein complex. The pyrazole core itself can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment compared to static docking poses.

MD simulations can be used to assess the stability of the docked pose of this compound within the active site of a target protein. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, one can determine if the complex remains stable. A stable complex would exhibit minimal fluctuations in RMSD, suggesting that the initial docking pose is likely a true representation of the binding mode.

The dynamic behavior of the ligand within the binding pocket reveals the flexibility of the ligand and its ability to adapt to the conformational changes of the protein. MD simulations can track the movement of the methoxyphenyl rings and the ethyl group, showing how they interact with different residues as the protein undergoes natural fluctuations. This information is valuable for understanding the key interactions that are maintained throughout the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model for this compound itself cannot be built without a dataset of structurally similar compounds with measured biological activities, one could hypothetically place it within an existing QSAR model for pyrazole derivatives.

A typical QSAR study involves calculating various molecular descriptors for a set of compounds, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a regression model that can predict the activity of new compounds. For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and electronic parameters. Based on these descriptors, its predicted activity against a specific target could be estimated.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethyl 3,5 Bis 3 Methoxyphenyl 1h Pyrazole Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole in solution.

Detailed Conformational Analysis and Tautomeric Equilibrium

The conformational landscape of this compound is primarily defined by the rotational freedom of the two 3-methoxyphenyl (B12655295) substituents relative to the central pyrazole (B372694) core. In solution, pyrazoles unsubstituted on the nitrogen can exist as a mixture of two tautomers. fu-berlin.denih.gov For this compound, the tautomeric equilibrium between this compound and 4-ethyl-5,3-bis(3-methoxyphenyl)-1H-pyrazole is rapid on the NMR timescale, resulting in a time-averaged spectrum. nih.gov Low-temperature NMR studies could potentially resolve the individual tautomers. fu-berlin.de The 3-phenyl tautomer is generally favored in similar pyrazole systems. fu-berlin.de

The ethyl group at the 4-position and the methoxy (B1213986) groups on the phenyl rings exhibit characteristic signals. The ethyl group's methylene (B1212753) protons are expected to show a quartet, while the methyl protons will appear as a triplet. The methoxy groups will present as sharp singlets in the 1H NMR spectrum. A representative, hypothetical 1H NMR data set in DMSO-d6 is presented below, based on analogous compounds. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | ~13.2 | br s | - |

| CH (aromatic) | 6.8 - 7.8 | m | - |

| OCH₃ | ~3.7 | s | - |

| CH₂ (ethyl) | ~2.6 | q | 7.5 |

| CH₃ (ethyl) | ~1.2 | t | 7.5 |

| Note: This is a hypothetical data table created for illustrative purposes based on known chemical shifts for similar structures. |

The 13C NMR spectrum would further confirm the averaged symmetry, showing a single set of resonances for the chemically equivalent carbons of the two tautomers.

Solvent-Dependent Chemical Shift Perturbations

The chemical shifts of the N-H proton of the pyrazole ring are particularly sensitive to the solvent environment due to variations in hydrogen bonding. In proton-accepting solvents like DMSO-d6, the N-H signal is typically downfield shifted due to strong hydrogen bonding with the solvent molecules. fu-berlin.de In contrast, in non-polar solvents like CDCl₃, the N-H signal would be expected at a higher field.

Furthermore, the aromatic protons of the methoxyphenyl rings can experience subtle shifts depending on the solvent's polarity and its ability to engage in specific interactions, such as π-stacking with the aromatic rings. These solvent-induced shifts can provide valuable information about the solute-solvent interactions and the accessibility of different parts of the molecule.

Intermolecular Association Studies

Concentration-dependent NMR studies can reveal information about the intermolecular association of this compound in solution. In non-polar solvents, pyrazoles are known to form hydrogen-bonded dimers or higher-order aggregates. fu-berlin.de This self-association would lead to a downfield shift of the N-H proton signal as the concentration of the compound increases. By analyzing the change in chemical shift with concentration, it is possible to gain insights into the thermodynamics of the association process. In solvents that are strong hydrogen bond acceptors, the pyrazole molecules are more likely to form hydrogen bonds with the solvent rather than self-associating. fu-berlin.de

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of this compound in the solid state.

Precise Solid-State Molecular Conformation and Bond Parameters

In the solid state, the molecule adopts a specific conformation. The dihedral angles between the plane of the pyrazole ring and the two 3-methoxyphenyl rings are a key conformational feature. For similar 3,5-diaryl pyrazoles, these dihedral angles can vary significantly. bg.ac.rsscispace.com For instance, in a related structure, the dihedral angles between the pyrazole and phenyl rings were found to be 41.72(7)° and 62.81(7)°. scispace.com The ethyl group at the 4-position will also have a defined orientation relative to the pyrazole ring.

The bond lengths and angles within the pyrazole and phenyl rings are expected to be within the normal ranges for such systems. nih.gov A hypothetical table of selected bond lengths and angles is provided below for illustrative purposes.

| Parameter | Value |

| N1-N2 bond length | ~1.35 Å |

| C3-N2 bond length | ~1.33 Å |

| C5-N1 bond length | ~1.34 Å |

| C3-C4 bond length | ~1.40 Å |

| C4-C5 bond length | ~1.39 Å |

| C3-C(phenyl) bond length | ~1.48 Å |

| C5-C(phenyl) bond length | ~1.48 Å |

| C(pyrazole)-N-N angle | ~112° |

| N-N-C(pyrazole) angle | ~105° |

| N-C-C(pyrazole) angle | ~111° |

| Note: This is a hypothetical data table with typical values for pyrazole derivatives. |

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is governed by a network of intermolecular interactions. The N-H group of the pyrazole ring is a hydrogen bond donor, while the pyridinic nitrogen atom is a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of N-unsubstituted pyrazoles. nih.gov

Experimental Determination of Pyrazole Tautomeric Form in the Crystalline State

For unsymmetrically substituted 1H-pyrazoles, annular tautomerism is a key feature, where the pyrazole ring proton can reside on either of the two nitrogen atoms. In the case of this compound, the substituents at positions 3 and 5 are identical, making the two nitrogen atoms chemically equivalent. Consequently, the two potential tautomeric forms are degenerate, meaning they are identical and indistinguishable.

The definitive method for determining the structure and intermolecular interactions in the solid state is single-crystal X-ray diffraction. nih.gov Although a specific crystal structure for this compound has not been reported, analysis of numerous other 1H-pyrazole derivatives provides a clear picture of the expected solid-state behavior. fu-berlin.deresearchgate.netmdpi.com In the crystalline state, 1H-pyrazoles typically form hydrogen-bonded supramolecular structures. nih.gov The most common motifs involve the pyrazole N-H group of one molecule acting as a hydrogen bond donor to the pyridinic lone pair of the N2 atom on an adjacent molecule. This interaction leads to the formation of dimers, trimers, tetramers, or polymeric chains (catemers). mdpi.comnih.gov For a symmetrically substituted pyrazole like the title compound, the formation of centrosymmetric dimers stabilized by two N-H···N hydrogen bonds is a highly probable arrangement. nih.gov The precise geometry and packing would be further influenced by weaker C-H···π and π–π stacking interactions between the methoxyphenyl rings of adjacent molecules.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a fingerprint of the molecule, allowing for the identification of functional groups and the probing of intermolecular interactions like hydrogen bonding.

Assignment of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on data from analogous pyrazole and aromatic compounds, the principal vibrations can be assigned as follows. nih.govnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3150 - 3300 (broad) | Associated with intermolecular hydrogen bonding in the solid state. nih.gov |

| Aromatic C-H stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the methoxyphenyl rings. |

| Aliphatic C-H stretch | 2850 - 2980 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=C / C=N stretch | 1450 - 1610 | Ring stretching vibrations from both the pyrazole and phenyl rings. |

| C-O-C stretch | 1200 - 1280 (asymmetric)1020 - 1080 (symmetric) | Stretching of the aryl-ether bond in the methoxy groups. sphinxsai.com |

| N-H in-plane bend | 1100 - 1200 | Bending vibration of the N-H bond within the plane of the pyrazole ring. |

| C-H out-of-plane bend | 700 - 900 | Bending vibrations of C-H bonds on the aromatic rings. |

Correlation with Theoretically Calculated Vibrational Frequencies

To achieve a more precise and unambiguous assignment of the vibrational modes, especially in the complex fingerprint region (below 1500 cm⁻¹), experimental spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a 6-311+G** basis set, have been shown to accurately predict the vibrational frequencies of pyrazole derivatives. nih.govnih.govnih.gov The standard procedure involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and systematic errors in the theoretical model, leading to excellent agreement with experimental data. nih.gov This correlation allows for the confident assignment of nearly every observed band to a specific molecular motion.

Hydrogen Bonding Interactions from Spectral Shifts

The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.netaip.org In a non-interacting environment (e.g., a dilute solution in a non-polar solvent), the N-H stretch would appear as a relatively sharp band at a higher frequency. However, in the solid state where strong N-H···N intermolecular hydrogen bonds are present, the band becomes significantly broadened and shifts to a lower wavenumber (a red shift). stackexchange.com For related pyrazoles, this associated N-H stretching band is observed in the region of 3175 cm⁻¹, indicating the presence of these robust hydrogen bonding networks. nih.gov The magnitude of this red shift is directly correlated with the strength of the hydrogen bond.

Advanced Mass Spectrometry Techniques (e.g., Tandem Mass Spectrometry, Ion Mobility Mass Spectrometry)

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the structure of complex molecules by analyzing their fragmentation patterns.

Elucidation of Complex Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool used to establish the fragmentation pathways of a molecule. wikipedia.org In a typical experiment, the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• of this compound is selectively isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.govgre.ac.uk

A plausible fragmentation pathway for this compound would likely involve several key steps:

Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the C-C bond at the 4-position of the pyrazole ring, leading to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a stable aromatic cation.

Cleavage of Methoxy Groups: The methoxyphenyl substituents can fragment through two common pathways: the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxide-type radical cation, or the loss of formaldehyde (B43269) (CH₂O, 30 Da). mdpi.com

Ring Cleavage: The pyrazole ring itself can undergo cleavage. Common pathways for N-heterocycles include the loss of small, stable molecules like HCN (27 Da) or N₂ (28 Da), leading to various open-chain or rearranged fragment ions. sapub.org

Loss of Phenyl Rings: Cleavage of the bond between the pyrazole and a methoxyphenyl ring can also occur.

Ion Mobility Mass Spectrometry (IM-MS) could further refine this analysis by separating isomeric or isobaric (same mass) fragment ions based on their size and shape (rotational cross-section) before mass analysis. acs.orgchromatographyonline.comazom.comyoutube.com This would be particularly useful if rearrangements occur during fragmentation, allowing for the differentiation of fragment ions that have the same elemental composition but different structures. nih.gov

A proposed fragmentation scheme is outlined in the table below:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | C₂H₅• | [M+H - 29]⁺ | Pyrazole cation with loss of ethyl group |

| [M+H]⁺ | CH₃• | [M+H - 15]⁺ | Cation with loss of methyl from one methoxy group |

| [M+H]⁺ | CH₂O | [M+H - 30]⁺ | Cation with loss of formaldehyde from one methoxy group |

| [M+H - 29]⁺ | N₂ | [M+H - 29 - 28]⁺ | Fragment resulting from pyrazole ring opening |

| [M+H - 29]⁺ | CH₃• | [M+H - 29 - 15]⁺ | Cation with loss of ethyl and one methyl group |

By systematically analyzing these fragmentation steps using high-resolution MS to confirm elemental compositions and MS/MS to establish parent-daughter relationships, a complete and detailed picture of the molecule's gas-phase chemistry can be constructed.

Isomeric Differentiation and Purity Assessment

The unambiguous structural confirmation and purity assessment of this compound are critical, particularly in distinguishing it from potential isomers. Isomers may arise from different substitution patterns on the phenyl rings (ortho-, meta-, para-) or variations in the position of the ethyl group on the pyrazole ring. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from its isomers and other impurities. alwsci.compatsnap.com Coupled with Mass Spectrometry (MS), these methods allow for the identification and quantification of trace-level impurities. alwsci.com For instance, developing a specific HPLC method with a suitable stationary phase, such as a C18 column, can effectively separate isomers based on their polarity differences. researchgate.net The purity of the compound is determined by comparing the peak area of the main compound to the total peak area in the chromatogram. alwsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D techniques, provides detailed structural information. While 1D ¹H and ¹³C NMR spectra can confirm the presence of the main functional groups, 2D NMR experiments like COSY, HSQC, and HMBC are essential for establishing the connectivity between atoms. semanticscholar.orgnih.gov For this compound, HMBC spectra would reveal long-range correlations between the protons of the ethyl group and the carbons of the pyrazole ring, confirming the 4-position of the ethyl substituent. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, helping to differentiate between rotational isomers (conformers). researchgate.net

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule with high accuracy, thus verifying its molecular formula. acs.org While isomers share the same molecular formula, tandem mass spectrometry (MS/MS) can differentiate them by analyzing their unique fragmentation patterns. alwsci.com

| Technique | Application for Isomeric Differentiation and Purity Assessment | Expected Data |

| HPLC/GC-MS | Separation of this compound from its isomers and other synthesis-related impurities. alwsci.comresolvemass.ca | A chromatogram showing a distinct peak for the target compound, allowing for quantification of purity. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and confirmation of the connectivity of the molecular structure. semanticscholar.orgscispace.com | Correlation peaks confirming the substitution pattern of the methoxyphenyl and ethyl groups on the pyrazole ring. |

| NOESY | Determination of the spatial proximity of protons, aiding in the differentiation of rotational isomers. researchgate.net | NOE cross-peaks indicating the preferred orientation of the phenyl rings relative to the pyrazole core. |

| HRMS & MS/MS | Accurate mass determination to confirm the elemental composition and analysis of fragmentation patterns to distinguish between structural isomers. alwsci.com | A precise mass-to-charge ratio matching the theoretical value and a unique fragmentation spectrum. |

Gas-Phase Conformation Studies

Investigating the gas-phase conformation of this compound offers insights into its intrinsic molecular structure, free from crystal packing forces or solvent effects. These studies are typically performed using a combination of experimental techniques and computational modeling. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable conformations of the molecule. koreascience.krresearchgate.net By performing a potential energy surface scan, researchers can identify the lowest energy structures by varying the dihedral angles between the pyrazole and the two methoxyphenyl rings. These calculations can also predict the rotational barriers of the ethyl and methoxyphenyl groups. mdpi.com It is expected that the phenyl rings are not coplanar with the pyrazole ring due to steric hindrance, adopting a twisted conformation. mdpi.com

Experimental validation of the computed conformations can be achieved through gas-phase electron diffraction or by comparing the calculated vibrational frequencies with an experimental gas-phase infrared (IR) spectrum. nih.gov The study of pyrazole derivatives in the gas phase has shown that intermolecular interactions can lead to the formation of dimers and trimers, which can also be investigated. nih.gov The electronic properties of the substituents on the pyrazole ring can influence the tautomeric equilibrium in the gas phase. researchgate.net For 3,5-disubstituted pyrazoles, electron-donating groups tend to favor the C3-tautomer. mdpi.com

The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which provides insights into its reactivity. researchgate.net

| Parameter | Method of Investigation | Predicted Outcome for this compound |

| Molecular Geometry | Computational Modeling (DFT) researchgate.net | A non-planar structure with specific dihedral angles between the pyrazole and phenyl rings to minimize steric strain. |

| Rotational Barriers | Computational Modeling (DFT) | Energy barriers for the rotation of the methoxyphenyl and ethyl groups, indicating the flexibility of the molecule. |

| Vibrational Frequencies | Gas-Phase IR Spectroscopy & DFT calculations nih.gov | A theoretical IR spectrum that can be compared with experimental data to confirm the predicted conformation. |

| Tautomeric Preference | Computational Modeling (DFT) researchgate.net | Determination of the most stable tautomer in the gas phase, influenced by the electronic nature of the substituents. |

Conclusions and Future Research Directions for 4 Ethyl 3,5 Bis 3 Methoxyphenyl 1h Pyrazole

Synthesis-Activity Relationships and Design Principles for Novel Pyrazole (B372694) Derivatives

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. researchgate.net For 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole, the ethyl group at the 4-position and the two 3-methoxyphenyl (B12655295) groups at the 3 and 5-positions are key determinants of its potential bioactivity.

Key Design Principles:

Substitution at the N1 position: The unsubstituted N1 position offers a prime site for modification. Alkylation, arylation, or acylation at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, introducing different substituents could modulate its binding affinity to various biological targets.

Variation of the 4-position substituent: The ethyl group at the 4-position contributes to the lipophilicity of the molecule. Varying the length and nature of this alkyl chain, or replacing it with other functional groups, could fine-tune the compound's biological activity.

A systematic investigation of these structural modifications would be crucial in establishing a comprehensive Synthesis-Activity Relationship (SAR) profile for this class of compounds.

Identification of Unexplored Biological Targets and Therapeutic Potential (In Vitro)

Given the broad spectrum of biological activities reported for pyrazole derivatives, this compound and its analogs represent a promising starting point for identifying novel therapeutic agents. researchgate.netnih.govorientjchem.org

Potential Biological Targets and Therapeutic Areas:

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Pyrazole Derivatives |

| Oncology | Protein kinases (e.g., VEGFR-2, CDK2), Tubulin | Many pyrazole-containing compounds have demonstrated potent anticancer activity by inhibiting key enzymes involved in cell proliferation and angiogenesis. nih.govnih.govrsc.orgglobalresearchonline.net |

| Inflammation | Cyclooxygenase (COX) enzymes | The pyrazole scaffold is present in several well-known anti-inflammatory drugs. nih.govmdpi.comnih.gov |

| Infectious Diseases | Microbial enzymes | Pyrazole derivatives have shown promising antibacterial and antifungal activities. nih.gov |

| Neurodegenerative Diseases | Monoamine oxidase (MAO) | Certain pyrazole compounds have been investigated for their potential in treating neurological disorders. nih.gov |

Initial in vitro screening against a panel of these targets would be a critical first step in uncovering the therapeutic potential of this compound.

Opportunities for Scaffold Modification and Optimization toward Enhanced Specificity and Potency

The core pyrazole scaffold of this compound is a versatile template for chemical modification. nih.gov Optimization strategies can be employed to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Scaffold Modification Strategies:

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to improved interactions with biological targets.

Conformational Constraint: Introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, thereby increasing its potency.

Introduction of Pharmacophoric Features: The addition of specific functional groups known to interact with particular biological targets (e.g., hydrogen bond donors/acceptors, charged groups) can enhance specificity.

These modifications, guided by SAR data and computational modeling, can lead to the development of optimized derivatives with superior therapeutic profiles.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel pyrazole derivatives can be significantly accelerated by integrating computational and experimental techniques. eurasianjournals.com

Computational Approaches:

Molecular Docking: This technique can predict the binding mode of this compound and its analogs to the active sites of various biological targets, helping to prioritize compounds for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity, providing valuable insights for the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the pyrazole derivatives and their target proteins, offering a deeper understanding of the binding mechanism. rsc.org

Experimental Validation:

The predictions from these computational models must be validated through experimental studies, including synthesis, in vitro biological assays, and structural biology techniques (e.g., X-ray crystallography). This iterative cycle of computational design and experimental validation is a powerful strategy for the efficient discovery of novel drug candidates.

Broader Implications for Fundamental Chemical Research and Drug Discovery Endeavors

The study of this compound and its derivatives has implications that extend beyond the development of a single therapeutic agent.

Fundamental Chemical Research:

Synthesis Methodology: The synthesis of a library of derivatives based on this scaffold can lead to the development of novel and efficient synthetic methodologies for substituted pyrazoles. tandfonline.com

Understanding Molecular Interactions: Detailed studies of the interactions of these compounds with various biological targets can contribute to a more fundamental understanding of the principles of molecular recognition.

Drug Discovery:

Novel Scaffolds: This compound and its analogs could represent a new chemical scaffold for targeting specific biological pathways, potentially overcoming resistance to existing drugs.

Lead Compound Identification: Even if this compound itself does not prove to be a clinical candidate, it can serve as a valuable lead compound for further optimization.

Q & A

Q. What are the established synthetic routes for 4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or through multi-component reactions. For example, modified protocols for structurally similar pyrazoles involve reacting 3-methoxyphenyl-substituted hydrazines with ethyl-substituted diketones under acidic conditions (e.g., HCl in ethanol) . Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity. For instance, polar aprotic solvents (DMF) favor cyclization, while protic solvents (ethanol) may reduce by-products. A comparative table of synthetic routes is provided below:

| Method | Reactants | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | 3-Methoxyphenylhydrazine + Ethyl diketone | Ethanol | 65–72 | |

| Multi-component reaction | Arylcarbohydrazide + Acetylenedicarboxylate | THF | 55–60 |

Q. How is structural characterization performed for this compound, and what spectral data are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, integrating for two 3-methoxyphenyl groups), pyrazole NH (δ 10.2–11.5 ppm, broad singlet), ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂) .

- ¹³C NMR : Methoxy carbons (δ 55–56 ppm), pyrazole carbons (δ 140–150 ppm), and aromatic carbons (δ 110–160 ppm) .

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 363.17).

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard . For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding, while ORTEP-3 generates thermal ellipsoid diagrams to assess molecular packing .

Advanced Research Questions

Q. How do electronic properties of the 3-methoxyphenyl substituents influence electrochemical stability in material science applications?

- Methodological Answer : The electron-donating methoxy groups enhance π-conjugation, stabilizing radical intermediates in redox reactions. Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with HOMO-LUMO gaps calculated via DFT. Pyrazole-based additives in lithium-ion batteries (e.g., MBTFMP in ) demonstrate similar stabilization mechanisms via cathode electrolyte interphase (CEI) formation .

Q. What mechanistic insights explain regioselectivity in multi-component pyrazole synthesis?

- Methodological Answer : The reaction between arylcarbohydrazides and acetylenedicarboxylates proceeds via a zwitterionic intermediate, where nucleophilic attack by the hydrazide nitrogen dictates regioselectivity. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., methoxy) lower the activation energy for cyclization at the 3- and 5-positions .

Q. How can contradictions in spectral or crystallographic data be resolved during structure validation?

- Methodological Answer : Discrepancies between experimental and calculated NMR shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use temperature-dependent NMR to identify tautomeric equilibria. For crystallography, cross-validate with WinGX -generated Patterson maps to resolve disorder in aromatic rings . A case study on a related pyrazole derivative showed that hydrogen bonding (N–H⋯O) stabilizes one tautomer in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.